3-[3-[1-(2-Methoxyethyl)pyrazol-3-yl]phenyl]-6-propan-2-yloxypyridazine
Overview
Description
3-[3-[1-(2-Methoxyethyl)pyrazol-3-yl]phenyl]-6-propan-2-yloxypyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with an isopropoxy group and a phenyl ring that is further substituted with a pyrazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[1-(2-Methoxyethyl)pyrazol-3-yl]phenyl]-6-propan-2-yloxypyridazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this pyridazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-[1-(2-Methoxyethyl)pyrazol-3-yl]phenyl]-6-propan-2-yloxypyridazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like sodium methoxide and electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives.
Scientific Research Applications
3-[3-[1-(2-Methoxyethyl)pyrazol-3-yl]phenyl]-6-propan-2-yloxypyridazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-[1-(2-Methoxyethyl)pyrazol-3-yl]phenyl]-6-propan-2-yloxypyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-isopropoxy-6-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}pyridine
- 3-isopropoxy-6-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
Uniqueness
What sets 3-[3-[1-(2-Methoxyethyl)pyrazol-3-yl]phenyl]-6-propan-2-yloxypyridazine apart from similar compounds is its specific substitution pattern on the pyridazine ring, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research .
Properties
IUPAC Name |
3-[3-[1-(2-methoxyethyl)pyrazol-3-yl]phenyl]-6-propan-2-yloxypyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14(2)25-19-8-7-17(20-21-19)15-5-4-6-16(13-15)18-9-10-23(22-18)11-12-24-3/h4-10,13-14H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVODLSQAFSEKDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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